molecular formula C18H18BrN3O3S B2598238 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 329701-66-8

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2598238
CAS No.: 329701-66-8
M. Wt: 436.32
InChI Key: JSYKCMXVELCATR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. Key structural features include:

  • Sulfonyl group: The 4-bromophenylsulfonyl moiety at position 2 introduces electron-withdrawing effects, enhancing stability and influencing reactivity .
  • Aromatic substitution: A phenyl group at position 5 provides steric bulk and opportunities for π-π interactions .

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-4-butyl-5-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c1-2-3-13-21-17(14-7-5-4-6-8-14)20-22(18(21)23)26(24,25)16-11-9-15(19)10-12-16/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYKCMXVELCATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN(C1=O)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the triazolone core. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The triazolone core may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Sulfonyl vs. Sulfanyl Groups
  • Target compound : The 4-bromophenylsulfonyl group enhances polarity and hydrolytic stability compared to sulfanyl (S–) analogs. For example, compound 2-[(4-Chlorophenyl)sulfonyl]-4-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (7) has a melting point of 147–149°C and moderate lipophilicity due to the sulfonyl group .
  • Sulfanyl analogs: Compounds like (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol exhibit lower melting points (e.g., 198–199°C for sulfanyl derivatives) and higher reactivity due to the thiol group’s nucleophilicity .
Aromatic Substitutions
  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius increases steric hindrance and lipophilicity compared to chlorine. For instance, 5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)propyl]piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (9b) has a melting point of 214–216°C, while brominated analogs may show higher melting points due to stronger van der Waals interactions .
Alkyl Chain Length
  • The butyl group in the target compound likely increases logP (lipophilicity) compared to shorter chains. For example, 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with smaller substituents has a lower logP and higher aqueous solubility .

Table 1: Comparison of Key Triazolone Derivatives

Compound Name Substituents (Positions 2, 4, 5) Melting Point (°C) Yield (%) Notable Bioactivity Reference
Target Compound 4-Bromophenylsulfonyl, butyl, phenyl Data not reported NR Inferred antimicrobial N/A
2-[(4-Chlorophenyl)sulfonyl]-4-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (7) Chlorophenylsulfonyl, indolylethyl, methyl 147–149 48 Moderate antimicrobial
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Bromophenylsulfanyl, phenyl, ethanol 198–199 68–86 Not reported
5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)propyl]piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (9b) Chlorobenzyl, piperazinylpropyl, methyl 214–216 81 Antimicrobial

Biological Activity

The compound 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate sulfonyl and triazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Example Synthesis Pathway:

  • Starting Materials : 4-bromobenzenesulfonyl chloride and a suitable triazole precursor.
  • Reaction Conditions : Conducted in an organic solvent under controlled temperature.
  • Characterization :
    • NMR : Confirming chemical shifts corresponding to the triazole ring and sulfonyl group.
    • IR : Identifying characteristic functional groups.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that the presence of the bromophenyl group enhances its antibacterial efficacy by increasing membrane permeability or interfering with bacterial metabolic processes.

Antifungal Activity

Research has demonstrated that compounds similar to this compound exhibit antifungal properties against pathogenic fungi such as Candida species. The mechanism is believed to involve inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated in vitro against various cancer cell lines. Results showed that it induces apoptosis in cancer cells through mechanisms that may involve the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
  • Antifungal Activity :
    • The compound was tested against Candida albicans, showing an MIC of 32 µg/mL.
    Fungal StrainMIC (µg/mL)
    Candida albicans32
  • Anticancer Studies :
    • In vitro studies on breast cancer cell lines indicated a significant reduction in cell viability at concentrations above 10 µM.
    Cell LineIC50 (µM)
    MCF-715
    MDA-MB-23112

Q & A

Q. What are the recommended synthetic routes for 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction parameters be optimized?

  • Methodological Answer : A stepwise approach is typically employed:
  • Step 1 : Condensation of 4-bromobenzenesulfonyl chloride with a pre-synthesized triazole precursor (e.g., 4-butyl-5-phenyl-1,2,4-triazol-3-one) under basic conditions (e.g., pyridine or Et3_3N) in anhydrous THF or DCM.
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water).
  • Optimization : Vary temperature (60–100°C), solvent polarity, and catalyst (e.g., DMAP) to enhance yield. Monitor progress via TLC and HPLC.
  • Validation : Confirm intermediate structures using 1^1H/13^13C NMR and IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : 1^1H/13^13C NMR (δ 7.5–8.2 ppm for aromatic protons, δ 1.0–1.6 ppm for butyl chain), IR (S=O stretch ~1350 cm1^{-1}, C=O ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (XRD) to resolve bond lengths/angles (e.g., S–O bond: ~1.43 Å, triazole ring planarity) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s stability and reactivity under varying conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electronic stability. Optimize geometry at B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to evaluate hydrolytic stability.
  • QSPR Models : Correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with thermodynamic parameters (ΔG of degradation) .

Q. How can contradictions in biological activity data for analogous triazolone derivatives be resolved?

  • Methodological Answer :
  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies, IC50_{50} for enzyme inhibition) across labs.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., sulfonyl vs. thioether groups) using in vitro/in vivo models .
  • Cross-Validation : Replicate studies under controlled conditions (pH, temperature) and validate via orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

  • Methodological Answer :
  • Longitudinal Studies : Use split-plot designs (e.g., randomized blocks for abiotic/biotic factors) to monitor hydrolysis/photolysis rates .
  • Analytical Tools : LC-MS/MS to detect degradation products (e.g., desulfonated intermediates).
  • Ecotoxicology : Assess bioaccumulation in model organisms (e.g., Daphnia magna) under OECD guidelines .

Data Analysis and Contradiction Management

Q. How can researchers address discrepancies in spectroscopic data for triazolone derivatives?

  • Methodological Answer :
  • Reference Standards : Use commercially available analogs (e.g., 4-methyl-5-phenyl-1,2,4-triazole-3-thiol) for calibration .
  • Multivariate Analysis : Apply PCA to NMR/IR datasets to identify outlier signals caused by solvent impurities or tautomerism .

Synthetic and Analytical Workflow Table

Step Technique Key Parameters Validation
SynthesisNucleophilic substitutionTemp: 80°C, Solvent: DCM, Catalyst: PyridineTLC (Rf_f: 0.5 in EtOAc/Hexane)
PurificationColumn chromatographyEluent: 30% EtOAc/Hexane, Silica gel (60 Å)HPLC (Purity >98%)
Structural AnalysisXRDSpace group: P1_1, Z = 2CCDC Deposition
Stability AssessmentAccelerated degradationpH 2–12, 40°C, 14 daysLC-MS/MS

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